molecular formula C52H77N15O13 B10760427 Bradykinin (acetate)

Bradykinin (acetate)

Cat. No.: B10760427
M. Wt: 1120.3 g/mol
InChI Key: VIGBULRGBBKXHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of bradykinin has a remarkable history, with the peptide hormone being successfully synthesized before the complete structure of the natural material was determined . Various methods have been employed for its synthesis, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, while LPPS uses a soluble support for the synthesis .

Industrial Production Methods: Industrial production of bradykinin (acetate) often employs SPPS due to its efficiency and scalability. The use of hydrophobic benzyl alcohol as a support in LPPS has also been demonstrated to be effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bradykinin (acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

Bradykinin (acetate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Bradykinin (acetate) is unique due to its potent vasodilatory and inflammatory properties, making it a valuable tool in both research and therapeutic applications. Its ability to act on multiple pathways and receptors distinguishes it from other similar compounds .

Properties

Molecular Formula

C52H77N15O13

Molecular Weight

1120.3 g/mol

IUPAC Name

acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)

InChI Key

VIGBULRGBBKXHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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